molecular formula C12H13N3O2S B14898316 n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine

n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine

Cat. No.: B14898316
M. Wt: 263.32 g/mol
InChI Key: HVTLNSYKUXTXNT-UHFFFAOYSA-N
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Description

N-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is a pyrimidine derivative featuring a benzyl group substituted with a methylsulfonyl moiety at the para position. This compound belongs to a broader class of pyrimidin-2-amine derivatives, which are widely explored in medicinal chemistry for their diverse biological activities, including kinase inhibition, enzyme modulation, and anticancer properties .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-18(16,17)11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15)

InChI Key

HVTLNSYKUXTXNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination

This Pd-catalyzed method remains the gold standard for constructing the pyrimidin-2-amine core. Recent optimizations using [(η⁶-p-cymene)RuCl₂] complexes with benzimidazol-2-ylidene ligands enable C-N bond formation at 50–110°C with 1–2 mol% catalyst loading.

Procedure :

  • React 4-bromo-2-chloropyrimidine with benzylamine derivatives in toluene/K₂CO₃
  • Use Pd(PPh₃)₄ (1.5 mol%) with Xantphos ligand (3 mol%)
  • Heat at 100°C for 12–24 hr under N₂
    Yield : 70–95%

Advantages :

  • Tolerates electron-withdrawing methylsulfonyl groups
  • Enables late-stage functionalization

Limitations :

  • Requires rigorous exclusion of oxygen
  • High catalyst costs ($3,200/mol for Pd₂(dba)₃)

Methylsulfonyl Group Introduction

Direct Oxidation of Methylthio Precursors

Conversion of 4-(methylthiobenzyl) intermediates represents the most atom-economical route:

Starting Material Oxidizing Agent Conditions Yield (%)
4-(methylthio)benzonitrile mCPBA DCM, 0°C–RT, 2–5 hr 70–85
4-(methylthio)benzyl chloride H₂O₂/AcOH RT, 3–6 hr 65–80
2-(methylthio)pyrimidine Oxone MeOH/H₂O, RT–50°C, 2–4 hr 75–90

Critical Parameters :

  • Maintain pH 6.5–7.5 during oxone oxidations to prevent sulfone degradation
  • Use 2.2 eq mCPBA for complete conversion without epoxidation side reactions

Benzyl-Pyrimidine Coupling Approaches

Reductive Amination

A tandem process combining imine formation and reduction:

  • Condense 4-(methylsulfonyl)benzaldehyde with 2-aminopyrimidine
  • Reduce with NaBH(OAc)₃ in THF/MeOH (4:1)
  • Stir at RT for 6–12 hr

Optimized Conditions :

  • 10 mol% PTSA catalyst
  • 1.2 eq NaBH₄
  • 82% isolated yield

Advantages :

  • Single-pot operation
  • No requirement for dry solvents

Alternative Synthetic Pathways

Microwave-Assisted Amination

Accelerates conventional methods through dielectric heating:

Protocol :

  • Mix 2-chloro-4-(methylsulfonylbenzyl)pyrimidine with NH₃ (7N in MeOH)
  • Irradiate at 150°C for 25 min in sealed vessel
  • Quench with ice/H₂O

Results :

  • 89% conversion vs. 72% for thermal method
  • 98% purity by HPLC

Ru-Catalyzed Hydrogen Borrowing

Emerging methodology using [(η⁶-p-cymene)RuCl₂] complexes:

  • React 4-(methylsulfonyl)benzyl alcohol with 2-aminopyrimidine
  • 2 mol% Ru catalyst, KOtBu base
  • 110°C, 12 hr under N₂

Yield : 91% with 0.5 ppm residual Ru

Comparative Method Analysis

Method Temperature Range (°C) Catalyst System Typical Yield (%) Reaction Time Key Advantage
Buchwald-Hartwig 100–150 Pd(PPh₃)₄/Xantphos 70–95 3–24 hr Broad substrate scope
Reductive Amination RT–80 NaBH(OAc)₃ 50–80 0.5–24 hr Mild conditions
Microwave Amination 120–150 None 60–90 10–30 min Rapid kinetics
Ru Catalysis 50–110 [(η⁶-p-cymene)RuCl₂] 65–98 12–24 hr Low temp option

Economic Considerations :

  • Buchwald-Hartwig costs: $12–18/g product (2025)
  • Reductive amination: $6–9/g (ideal for kilo-scale)

Purification and Characterization

Chromatography :

  • Use silica gel (230–400 mesh) with EtOAc/hexane (3:7)
  • Rf = 0.33 for target compound

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.37 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 2H, ArH), 7.64 (d, J=8.4 Hz, 2H, ArH), 6.78 (t, J=4.8 Hz, 1H, pyrimidine-H), 4.62 (s, 2H, CH₂), 3.21 (s, 3H, SO₂CH₃)

HPLC :

  • C18 column, 70:30 MeOH/H₂O + 0.1% TFA
  • tR = 6.72 min (254 nm)

Industrial-Scale Considerations

Process Chemistry Optimization :

  • Replace DMF with Cyrene™ (dihydrolevoglucosenone) as green solvent
  • Continuous flow oxidation using microreactor technology
  • Crystallization-driven purification (API recovery >92%)

Cost Drivers :

  • Methylsulfonylbenzyl chloride: $45/kg (100 kg batch)
  • Palladium recovery: 98.5% via QuadraPure® resins

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated C-N coupling using Ir(ppy)₃:

  • 450 nm LEDs, DIPEA sacrificial donor
  • 78% yield at RT in 8 hr

Biocatalytic Approaches

Engineered transaminases for asymmetric synthesis:

  • KRED-AM242 mutant
  • 99% ee, 5 g/L productivity

Chemical Reactions Analysis

Types of Reactions: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: 3-chloroperoxybenzoic acid for oxidation reactions.

    Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent for these reactions.

Major Products: The major product formed from the oxidation reaction is the methylsulfonyl derivative of the pyrimidine compound.

Scientific Research Applications

Chemistry: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of derivatives with potential pharmacological activities .

Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antitrypanosomal and antiplasmodial agents. It has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing good antitrypanosomal and antiplasmodial activities .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, the compound may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Key Structural Features Primary Targets/Applications Activity/IC₅₀ Values Source Evidence
N-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine Pyrimidine core + 4-(methylsulfonyl)benzyl group Hypothesized: CDKs, COX-2 Not explicitly reported
AZD5438 4-(1-Isopropyl-2-methylimidazol-5-yl)pyrimidine + 4-(methylsulfonyl)phenyl CDK1 (16 nM), CDK2 (6 nM), CDK9 (20 nM) Antiproliferative in tumor cell lines
Pyricoxib 6-(Trifluoromethyl)pyrimidine + 4-(methylsulfonyl)phenyl COX-2 inhibition (potent and selective) Preclinical colorectal cancer imaging
PPA1-PPA8 (N-phenylpyrimidin-2-amine derivatives) Varied aryl/heteroaryl substitutions at pyrimidine Radiosensitizers in lung cancer Cell cycle arrest (G2/M phase)
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Pyridine + thiazole substituents CDK4/6 inhibition (anticancer) Pharmacophore-based virtual screening
JNK Inhibitor () 4-Amino-5-cyano-6-(3-hydroxyphenyl)picolinamide JNK1/JNK3 (neurodegeneration, inflammation) Multi-target kinase inhibition

Key Comparisons

  • Target Specificity :

    • AZD5438 and Pyricoxib demonstrate divergent target profiles despite structural similarities. AZD5438 inhibits CDKs (critical for cell cycle regulation), while Pyricoxib selectively targets COX-2 (involved in inflammation and cancer progression) .
    • PPA Derivatives (e.g., PPA1-PPA8) lack the methylsulfonyl group but retain radiosensitizing effects via G2/M phase arrest, unlike the hypothesized CDK/COX-2 targeting of the parent compound .
  • Structural Modifications and Activity :

    • The methylsulfonyl group in this compound likely enhances solubility and target binding affinity, as seen in Pyricoxib’s COX-2 inhibition .
    • Heteroaryl substitutions (e.g., thiazole in CDK4/6 inhibitors) improve kinase selectivity, whereas imidazole rings (e.g., in AZD5438) optimize CDK isoform specificity .
  • Therapeutic Applications: AZD5438 and CDK4/6 analogs are prioritized in oncology, while Pyricoxib is tailored for diagnostic imaging in colorectal cancer . JNK Inhibitors (e.g., ) highlight the versatility of pyrimidin-2-amine scaffolds in addressing neurodegenerative and inflammatory diseases .

Research Findings and Data Highlights

AZD5438 (CDK Inhibitor)

  • IC₅₀ Values : CDK1 (16 nM), CDK2 (6 nM), CDK9 (20 nM) .
  • Synergy with Chemotherapy : Enhances apoptosis in combination with DNA-damaging agents .

Pyricoxib (COX-2 Inhibitor)

  • Selectivity : >100-fold selectivity for COX-2 over COX-1 in vitro .
  • Preclinical Utility : Used in PET imaging to monitor COX-2 expression in colorectal tumors .

PPA Derivatives (Radiosensitizers)

  • Mechanism : Induce G2/M arrest, sensitizing lung cancer cells to γ-radiation .
  • Lead Compound : PPA5 (4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) showed the highest radiosensitizing index .

Biological Activity

N-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methylsulfonyl group and a benzyl moiety. Its molecular formula is C13_{13}H14_{14}N2_{2}O2_{2}S, with a molecular weight of approximately 270.33 g/mol. The presence of the methylsulfonyl group is significant as it can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown promising results in inhibiting cell growth in HeLa cells and other tumor models. The structure-activity relationship studies suggest that modifications to the benzyl group can influence potency and selectivity against different cancer types .

Inhibition of Enzymatic Activity

This compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. For example, related compounds have demonstrated potent CDK9 inhibitory activity with IC50_{50} values in the nanomolar range, indicating strong potential for development as anticancer agents .

Case Study 1: CDK Inhibition

A study assessing the inhibitory effects of various pyrimidine derivatives on CDK9 revealed that structural modifications significantly impacted their potency. The most effective compounds had substitutions that enhanced binding affinity to the enzyme, leading to reduced cell proliferation in cancer models .

Compound NameIC50_{50} (nM)Selectivity Against CDK2
VIP15231033
BAY-33237107

This table illustrates the potency and selectivity of selected compounds, highlighting the potential of this compound analogues in therapeutic applications.

Case Study 2: Antiviral Activity

Another area of exploration is the antiviral potential of pyrimidine derivatives. Compounds designed based on similar frameworks have shown activity against HIV-1, with some exhibiting favorable resistance profiles against common mutations . This suggests that this compound could be investigated further for antiviral applications.

Structure-Activity Relationships (SAR)

The SAR studies indicate that alterations to the substituents on the pyrimidine ring and benzyl moiety can significantly affect biological activity. For example:

  • Lipophilicity : Increased lipophilicity through halogen substitutions on the benzyl group has been correlated with enhanced cellular uptake.
  • Functional Groups : The introduction of electron-withdrawing groups like sulfonyl enhances binding interactions with target proteins, improving efficacy.

Q & A

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology : MTT or SRB assays in cancer cell lines (e.g., HCT116, RAW264.7) to measure IC₅₀ values. For kinase inhibition, use enzymatic assays with recombinant targets (e.g., Aurora kinases) and ATP-competitive binding studies .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or CXCR4. Compare with analogs (e.g., substitutions on the pyrimidine ring) to identify critical interactions. Validate predictions using free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Meta-analysis of IC₅₀ values (e.g., HCT116: 1.08–3.23 μM in pyrimidine analogs) to account for experimental variables (cell passage number, assay conditions). Replicate studies with standardized protocols and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How is this compound utilized in radiopharmaceutical development?

  • Methodology : Radiolabel with 18F^{18}F via kryptofix-mediated nucleophilic substitution for PET imaging. Assess serum stability and tumor uptake in xenograft models. Compare uptake with blocking agents (e.g., cold compound) to confirm target specificity .

Q. What crystallographic techniques reveal conformational dynamics in solution?

  • Methodology : Single-crystal X-ray diffraction to analyze intramolecular interactions (e.g., N–H⋯N hydrogen bonds). Pair with variable-temperature NMR to study rotational barriers of the methylsulfonyl group .

Q. How can researchers improve target selectivity in kinase inhibition studies?

  • Methodology : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Design analogs with bulkier substituents (e.g., 2,4-dichlorophenyl) to enhance steric hindrance and selectivity .

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